Casecidin 17
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
YQEPVLGPVRGPFPIIV |
Origin of Product |
United States |
Isolation and Characterization of Casecidin 17
Discovery and Initial Identification from Bovine Sources
Casecidin 17 is a naturally occurring antimicrobial peptide that was first identified in bovine colostrum, the initial milk produced after calving. researchgate.netresearchgate.netpensoft.net Its discovery was the result of research aimed at isolating and characterizing peptides with antimicrobial properties from this biologically rich source. nih.gov Scientists identified this compound, along with a similar peptide named Casecidin 15, during screenings for fractions active against the bacterium Escherichia coli. researchgate.netpensoft.netnih.gov
Further studies revealed that this compound is a peptide fragment derived from a larger protein, bovine beta-casein (β-casein). researchgate.netnih.gov Specifically, its amino acid sequence corresponds to residues 208–224 of the C-terminal end of the β-casein protein. nih.govarchivesofmedicalscience.com It has also been shown that this compound is a major product generated from the enzymatic digestion of bovine milk casein by the gastric protease pepsin, simulating a natural process that could occur in the stomach. researchgate.netnih.govarchivesofmedicalscience.com
Methodologies for Extraction and Purification from Biological Matrices
The extraction of this compound from complex biological fluids like colostrum or casein digests requires sophisticated purification strategies to isolate it from a multitude of other proteins and peptides.
A range of chromatographic methods is essential for the successful purification of this compound. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a key technique, particularly in a reversed-phase (RP-HPLC) configuration. unl.pt In RP-HPLC, the peptide mixture is passed through a column with a nonpolar stationary phase, and peptides are separated based on their hydrophobicity.
Given that peptides can be polar and charged, other chromatographic modes are also applicable. Hydrophilic interaction liquid chromatography (HILIC) is suitable for separating polar compounds, while ion-exchange chromatography can separate molecules based on their net charge. researchgate.net Advanced methods like mixed-mode chromatography, which combines multiple separation mechanisms (e.g., reversed-phase and ion-exchange), can offer enhanced resolution for complex peptide mixtures. sci-hub.se
Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to separate components based on size. watertechnologies.mx This technique is often used in the initial stages of purification. Methods utilizing a molecular weight cut-off (MWCO) membrane have been successfully employed to isolate this compound. researchgate.netrsc.org
Ultrafiltration (UF), a type of membrane filtration with pore sizes typically between 0.01 and 0.1 micrometers, is effective for removing larger proteins while retaining smaller peptides like this compound. factwaterco.com Nanofiltration (NF) uses membranes with even smaller pores and can be used for more refined size-based separations. factwaterco.com
Chemical and biochemical methods are fundamental to liberating and extracting this compound. The peptide can be generated through the controlled enzymatic hydrolysis of bovine casein using proteases like pepsin. researchgate.netarchivesofmedicalscience.com Following enzymatic digestion, trichloroacetic acid (TCA) can be used to precipitate larger proteins, although this method may only yield fragments of this compound rather than the intact peptide. rsc.org
Liquid-liquid extraction is another approach that has been successfully used to isolate this compound. rsc.org This method separates compounds based on their relative solubilities in two different immiscible liquids. For general peptide extraction from biological samples, an acidic/methanolic solution can be used to precipitate proteins and extract the smaller, soluble peptides. unl.pt
Spectrometric Characterization and Primary Sequence Elucidation
Once purified, the identity and primary structure of this compound must be unequivocally confirmed. Spectrometric techniques, especially mass spectrometry, are the definitive tools for this characterization.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to accurately determine its molecular weight, which was found to be 1881.00 Da. researchgate.netnih.govarchivesofmedicalscience.com
To determine the precise order of amino acids (the primary sequence), tandem mass spectrometry (MS/MS) is employed. nih.govarchivesofmedicalscience.com In this method, the ion corresponding to the full this compound peptide is selected and fragmented. The resulting fragment ions are analyzed to piece together the amino acid sequence. unl.pt Using MS/MS ion searches, the primary sequence of this compound was elucidated and confirmed as YQEPVLGPVRGPFPIIV. nih.govarchivesofmedicalscience.com This sequence was matched with entries in antimicrobial peptide databases, confirming its identity. nih.govarchivesofmedicalscience.com
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Origin | Bovine Colostrum, Bovine β-casein | researchgate.netnih.gov |
| Amino Acid Sequence | Tyr-Gln-Glu-Pro-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val (YQEPVLGPVRGPFPIIV) | archivesofmedicalscience.comnovoprolabs.com |
| Molecular Mass | 1881.00 Da | nih.gov |
| Parent Protein | β-casein (Residues 208-224) | nih.govarchivesofmedicalscience.com |
Table 2: Methodologies for Isolation and Analysis
| Technique | Purpose | Source(s) |
|---|---|---|
| Enzymatic Digestion (Pepsin) | Liberation from casein | researchgate.netarchivesofmedicalscience.com |
| Chromatography (HPLC) | Purification | researchgate.netnih.gov |
| Membrane Filtration (MWCO) | Size-based separation/purification | researchgate.netrsc.org |
| MALDI-TOF Mass Spectrometry | Molecular weight determination | researchgate.netarchivesofmedicalscience.com |
| Tandem Mass Spectrometry (MS/MS) | Primary sequence elucidation | nih.govarchivesofmedicalscience.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Casecidin 15 |
| Beta-casein (β-casein) |
| Pepsin |
| Escherichia coli |
| Trichloroacetic acid (TCA) |
| Tyrosine (Tyr, Y) |
| Glutamine (Gln, Q) |
| Glutamic acid (Glu, E) |
| Proline (Pro, P) |
| Valine (Val, V) |
| Leucine (B10760876) (Leu, L) |
| Glycine (Gly, G) |
| Arginine (Arg, R) |
| Phenylalanine (Phe, F) |
Amino Acid Sequence Determination of this compound
The determination of the amino acid sequence of this compound has been a key aspect of its characterization, enabling its synthesis and further study. This peptide was originally isolated and characterized from fresh bovine colostrum. nih.govoup.com The purification process involved a range of chromatographic methods, with active fractions screened for their antimicrobial properties. nih.govoup.comresearchgate.net this compound can also be generated as a major product from the digestion of bovine milk casein by pepsin, a process that simulates digestion in the human stomach. archivesofmedicalscience.comarchivesofmedicalscience.com
The definitive identification of its structure was accomplished through advanced analytical techniques. Researchers utilized Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the purified peptide, which was found to have a mass of 1881.00 Da. nih.govarchivesofmedicalscience.com Following this, peptide sequencing was carried out using MS/MS Ion Search. archivesofmedicalscience.comarchivesofmedicalscience.com
These analyses revealed that this compound is a peptide consisting of 17 amino acids. nih.govmol-scientific.com The sequence was identified as being identical to a segment located at the C-terminal of bovine beta-casein (β-casein), specifically corresponding to residues 208–224 of the protein. nih.govoup.comarchivesofmedicalscience.com
The detailed amino acid sequence of this compound is presented in the table below.
Table 1: Amino Acid Sequence of this compound This is an interactive data table. You can sort and search the data.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Tyr | Y |
| 2 | Gln | Q |
| 3 | Glu | E |
| 4 | Pro | P |
| 5 | Val | V |
| 6 | Leu | L |
| 7 | Gly | G |
| 8 | Pro | P |
| 9 | Val | V |
| 10 | Arg | R |
| 11 | Gly | G |
| 12 | Pro | P |
| 13 | Phe | F |
| 14 | Pro | P |
| 15 | Ile | I |
| 16 | Ile | I |
| 17 | Val | V |
Biosynthetic and Enzymatic Release Pathways of Casecidin 17
Endogenous Formation in Bovine Colostrum and Milk
Casecidin 17 is naturally present in bovine colostrum, the first milk produced after a calf's birth. researchgate.netnovoprolabs.comnih.gov Colostrum is a complex fluid rich in bioactive compounds, including a variety of antimicrobial peptides that provide passive immunity to the newborn. au.dkresearchgate.net The presence of this compound in colostrum suggests a natural protective role against pathogens. researchgate.netnih.gov
The formation of this compound in vivo is believed to occur through the action of endogenous proteases present in the mammary gland and its secretions. While the precise enzymatic pathways within the bovine mammary gland leading to the release of this compound are not fully elucidated, it is understood to be a product of the natural breakdown of β-casein. researchgate.net The peptide has been isolated and characterized from fresh colostrum, confirming its endogenous origin. nih.gov
Proteolytic Generation from Parent β-Casein
This compound is a 17-amino acid peptide that corresponds to the C-terminal fragment of bovine β-casein. researchgate.netnih.gov Its release from the parent protein can be achieved in vitro through the action of specific proteolytic enzymes. This process mimics the natural digestive processes and is a common method for the industrial production of bioactive peptides. nih.govnih.gov
Pepsin, a primary digestive enzyme found in the stomach, is effective in liberating this compound from β-casein. archivesofmedicalscience.comnih.gov Studies simulating gastric digestion have demonstrated that pepsin can hydrolyze bovine β-casein, leading to the formation of various peptide fragments, including this compound. archivesofmedicalscience.comnih.gov The acidic environment of the stomach is a critical factor in this process, with optimal release observed at low pH values. archivesofmedicalscience.com In vitro digestion of bovine milk casein with pepsin has been shown to yield this compound as one of the major products. archivesofmedicalscience.comnih.gov
The specificity of pepsin for certain peptide bonds, particularly those involving hydrophobic amino acids, facilitates the cleavage of β-casein at the appropriate site to release the intact this compound sequence. nih.gov
Trypsin, another key digestive enzyme primarily active in the small intestine, can also be used to hydrolyze β-casein and generate bioactive peptides. tennessee.edursc.org While pepsin is more commonly associated with the direct release of this compound, tryptic digestion of β-casein also produces a variety of peptide fragments. tennessee.edushimadzu.com The enzymatic action of trypsin, which cleaves at the carboxyl side of lysine (B10760008) and arginine residues, results in a different peptide profile compared to pepsin. shimadzu.com Although direct evidence for the specific liberation of the intact this compound sequence by trypsin alone is less documented, tryptic hydrolysates of casein are known to possess antimicrobial activity, suggesting the presence of various bioactive peptides. tennessee.edu
It is also noteworthy that other microbial proteases, such as those from Lactobacillus species, are utilized in fermentation processes to break down casein and can release a variety of bioactive peptides. psu.edusciopen.com
Comparative Analysis of Naturally Occurring Versus Enzymatically Liberated Forms
A comparison between the naturally occurring this compound found in colostrum and the forms liberated by enzymatic hydrolysis reveals both similarities and differences.
Structurally and functionally, the peptide sequence and its inherent antimicrobial activity are expected to be identical regardless of the release mechanism, as the primary structure dictates its biological function. researchgate.net The antimicrobial efficacy of naturally isolated this compound has been demonstrated, and peptides generated through enzymatic hydrolysis exhibit similar activities. researchgate.netarchivesofmedicalscience.com
However, the context in which the peptide is found differs significantly. In its natural state within colostrum, this compound is part of a complex mixture of other bioactive components, including immunoglobulins, lactoferrin, and other antimicrobial peptides, which may act synergistically to enhance its protective effects. au.dk
Enzymatically liberated this compound, on the other hand, is typically part of a hydrolysate that contains a heterogeneous mixture of peptides resulting from the specific enzymatic cleavage of the parent protein. nih.govtennessee.edu The composition and bioactivity of this hydrolysate are dependent on the enzyme used, the hydrolysis conditions (e.g., pH, temperature, time), and the purity of the initial substrate. nih.gov Therefore, while the core peptide remains the same, its association with other molecules in the final product differs.
Table 1: Characteristics of Naturally Occurring vs. Enzymatically Liberated this compound
| Feature | Naturally Occurring (in Bovine Colostrum) | Enzymatically Liberated (in vitro) |
|---|---|---|
| Source | Bovine Colostrum | Bovine β-Casein |
| Release Mechanism | Endogenous proteases in the mammary gland | Exogenous enzymes (e.g., pepsin, trypsin) |
| Associated Components | Immunoglobulins, lactoferrin, other bioactive peptides | Other peptide fragments from casein hydrolysis |
| Purity | Part of a complex biological fluid | Varies depending on purification methods |
| Biological Context | Synergistic action with other colostral components | Activity may be influenced by other peptides in the hydrolysate |
Diverse Bioactivities of Casecidin 17
Antimicrobial Efficacy
Casecidin 17 demonstrates notable antimicrobial properties against a variety of microorganisms. mdpi.com Its action is a key component of the natural defense mechanisms found in milk. nih.gov
Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Helicobacter pylori)
This compound has established inhibitory effects against the Gram-negative bacterium Escherichia coli. archivesofmedicalscience.com Early studies identified its activity against E. coli DH5α and determined a minimal inhibition concentration (MIC) of 0.4 mg/ml against E. coli DPC6053. nih.govresearchgate.net This antimicrobial action is a recognized characteristic of peptides derived from the C-terminal region of β-casein. researchgate.net
The peptide's efficacy also extends to Helicobacter pylori, a pathogen linked to various gastric disorders. researchgate.netnih.gov An extract containing this compound as a major component demonstrated promising anti-H. pylori effects. archivesofmedicalscience.comresearchgate.netarchivesofmedicalscience.com The antimicrobial activity against H. pylori was found to be more potent in lower pH environments, which is significant given the acidic conditions of the stomach where the bacterium resides. archivesofmedicalscience.com
Table 1: Antimicrobial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Measurement | Result | Source |
|---|---|---|---|
| Escherichia coli DH5α | Antimicrobial Activity Screening | Active | nih.gov |
| Escherichia coli DPC6053 | Minimal Inhibitory Concentration (MIC) | 0.4 mg/ml | nih.govresearchgate.net |
| Helicobacter pylori | Minimum Inhibitory Concentration (MIC90) | Lowest at pH 1.5 and 2.0 | nih.govresearchgate.netarchivesofmedicalscience.com |
Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus)
The antimicrobial spectrum of this compound also includes Gram-positive bacteria. Peptides from the β-casein fraction, such as this compound, have been reported to inhibit Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. mdpi.comnih.gov
Specifically, a peptide fraction containing this compound, isolated from the fermented dairy product kashk, showed significant antibacterial activity against various clinical isolates of S. aureus. researchgate.net This fraction was capable of inhibiting bacterial growth by approximately 45% at a concentration of 500 μg/mL. researchgate.net Research has also indicated that other peptides derived from β-casein are active against species like L. monocytogenes and B. cereus, suggesting a broader role for this peptide family in combating Gram-positive pathogens. mdpi.comnih.gov
Table 2: Antimicrobial Activity of this compound and Related Peptides Against Gram-Positive Bacteria
| Bacterial Strain | Peptide/Fraction | Measurement | Result | Source |
|---|---|---|---|---|
| Staphylococcus aureus | Kashk peptide fraction (contains this compound) | Growth Inhibition | ~45% at 500 μg/mL | researchgate.net |
| Listeria monocytogenes | β-casein derived peptides | Reported Inhibition | Active | mdpi.comnih.gov |
| Bacillus cereus | β-casein derived peptides | Reported Inhibition | Active | mdpi.comnih.gov |
Broad-Spectrum Antimicrobial Potential
The demonstrated activity of this compound and related casein-derived peptides against both Gram-negative and Gram-positive bacteria underscores their broad-spectrum antimicrobial potential. mdpi.com These peptides are recognized as key components of the antimicrobial properties of milk and its derivatives. nih.gov The ability to target a wide range of pathogens, from E. coli and H. pylori to S. aureus and L. monocytogenes, highlights the versatility of these natural compounds. researchgate.netmdpi.com Their effectiveness is attributed to their cationic and amphipathic nature, which allows them to interact with and disrupt negatively charged bacterial membranes, ultimately leading to cell death. mdpi.com
Immunomodulatory Properties
Beyond its direct antimicrobial actions, this compound possesses immunomodulatory properties, influencing the host's innate immune response. researchgate.netrsc.org These activities suggest a more complex role in host defense than simply eliminating pathogens.
Modulation of Macrophage Antimicrobial Activity (in non-human models)
Research in mice has indicated that this compound has immunomodulatory activity, likely by enhancing the antimicrobial functions of macrophages. researchgate.netarchivesofmedicalscience.comnih.gov Macrophages are crucial cells of the innate immune system that engulf and destroy pathogens. immunologyresearchjournal.com By modulating macrophage activity, this compound can contribute to a more effective immune response against infections. researchgate.netarchivesofmedicalscience.com This immunomodulatory function is a recognized characteristic of certain bioactive peptides derived from milk proteins. nih.gov The ability of antimicrobial peptides to modulate macrophage polarization, shifting them from a pro-inflammatory to a pro-repair state, is a key mechanism in resolving inflammation and promoting healing. mdpi.com
Angiotensin-Converting Enzyme Inhibitory Activity
This compound has demonstrated the ability to inhibit the angiotensin-converting enzyme (ACE). archivesofmedicalscience.comnih.govresearchgate.net ACE plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. kosfaj.org By inhibiting ACE, substances can help to lower blood pressure, making ACE inhibition a significant area of research for cardiovascular health.
Detailed research by Rojas-Ronquillo and colleagues identified the angiotensin-converting enzyme inhibitory properties of this compound. archivesofmedicalscience.comnih.govresearchgate.net Their findings indicated a specific inhibition efficiency ratio, providing a quantitative measure of this bioactivity. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound
| Bioactivity | Research Finding | Source |
|---|---|---|
| ACE Inhibitory Activity | Inhibition efficiency ratio of 0.1%/peptide concentration (µg/mL) | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |
Antithrombotic Properties
In addition to its effects on blood pressure regulation, this compound has been found to possess antithrombotic properties. archivesofmedicalscience.comnih.govresearchgate.net Antithrombotic agents are substances that reduce the formation of blood clots (thrombi), which is vital in the prevention of thrombotic events.
The investigation by Rojas-Ronquillo et al. also established the antithrombotic potential of this compound. archivesofmedicalscience.comnih.govresearchgate.net The study quantified this property, revealing a notable inhibition efficiency ratio against thrombin, a key enzyme in the coagulation cascade. archivesofmedicalscience.comnih.govresearchgate.netarchivesofmedicalscience.com
Table 2: Antithrombotic Properties of this compound
| Bioactivity | Research Finding | Source |
|---|---|---|
| Antithrombotic Properties | Inhibition efficiency ratio of 4.6%/peptide concentration (µg/mL) | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |
Mechanistic Investigations of Casecidin 17 Action
Interaction with Microbial Cell Membranes
The most extensively documented mechanism of action for Casecidin 17 and other casein-derived antimicrobial peptides (CDAMPs) is their direct interaction with and subsequent damage to the bacterial cell membrane. nih.govmdpi.comresearchgate.net This interaction is driven by the peptide's physicochemical properties. Structural modeling indicates that this compound has an amphiphilic structure, possessing both hydrophobic and hydrophilic regions, which is a common characteristic of membrane-active peptides. researchgate.netresearchgate.net
The antimicrobial action of this compound is initiated by an electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. nih.govmdpi.comtandfonline.com Following this initial binding, the peptide inserts itself into the lipid bilayer. nih.gov This insertion process is believed to lead to the formation of pores or channels through the membrane. nih.govarchivesofmedicalscience.comresearchgate.net This pore formation is a key step in its bactericidal activity, causing an uncontrolled leakage of essential ions, nutrients, and other cytoplasmic contents, ultimately leading to cell death. nih.govresearchgate.net
The formation of pores directly compromises the structural integrity and essential functions of the microbial cell membrane. nih.govmdpi.com By increasing the membrane's permeability, this compound disrupts the critical transmembrane gradients necessary for cellular processes. nih.govscholarsresearchlibrary.com This loss of a selective barrier function prevents the cell from maintaining its internal environment, leading to a rapid collapse of cellular homeostasis and viability. nih.gov Morphological studies on bacteria treated with similar active casein antimicrobial peptide mixtures have revealed collapsed or irregularly shaped membrane surfaces, providing visual evidence of this disruptive activity. researchgate.net
Table 1: Documented Antimicrobial Activity of this compound and Related Peptides This interactive table summarizes the minimum inhibitory concentration (MIC) values reported for this compound and its closely related peptide, Casecidin 15, against various bacterial strains.
| Peptide | Target Microorganism | Reported MIC (mg/mL) | Reference |
| This compound | Escherichia coli DPC6053 | 0.4 | researchgate.nettennessee.edu |
| This compound | Escherichia coli | 0.4 | archivesofmedicalscience.com |
| Casecidin 15 | Escherichia coli DPC6053 | 0.4 | researchgate.nettennessee.edu |
| Isracidin | Escherichia coli DPC6053 | 0.2 | researchgate.net |
Interference with Intracellular Processes
Beyond direct membrane disruption, some evidence suggests that casein-derived peptides may also interfere with vital processes inside the bacterial cell.
While the primary action of this compound is at the membrane, some related β-casein-derived peptides have been shown to interfere with intracellular processes, including the synthesis of DNA and RNA. nih.govmdpi.com For example, certain β-casein peptides have been found to interact with key enzymes such as DNA gyrase and dihydrofolate reductase in S. aureus, which would impair bacterial replication. nih.govmdpi.com It has been proposed that some antimicrobial peptides can enter the bacterial cell to act on internal targets like DNA and RNA, thereby inhibiting their synthesis, transcription, and translation. archivesofmedicalscience.comarchivesofmedicalscience.com However, for many membrane-active peptides, the inhibition of macromolecular synthesis is often a secondary and non-specific consequence of the primary membrane damage, which depletes the cell of the energy and precursors required for these processes. plos.org
The disruption of the cell membrane's integrity inevitably leads to the perturbation of essential metabolic pathways. mdpi.comresearchgate.net The leakage of ions and small molecule metabolites from the cytoplasm disrupts the cell's energy homeostasis and metabolic functions. nih.gov While it is understood that antimicrobial peptides can interfere with cellular metabolism, specific studies identifying a primary, direct target of this compound within a specific metabolic pathway are limited. archivesofmedicalscience.comarchivesofmedicalscience.com The disruption is generally considered a downstream effect of membrane permeabilization.
Identification of Specific Molecular Targets and Signaling Pathways (where applicable in non-human systems)
The primary molecular targets of this compound are the anionic phospholipid components of the microbial cell membrane. nih.govmdpi.com Specifically, research points to lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria as the initial binding sites. tandfonline.comresearchgate.net
For related β-casein peptides, potential intracellular molecular targets have been identified, such as the enzymes DNA gyrase and dihydrofolate reductase, which are crucial for bacterial survival. nih.govmdpi.com There is currently limited information available that specifically links this compound to the modulation of particular intracellular signaling pathways within microbial cells. While some peptides have been shown to trigger specific bacterial signaling cascades like the PhoQ-PhoP pathway, this has not been explicitly demonstrated for this compound. researchgate.net Some studies have noted that this compound may have immunomodulatory effects in animal models, suggesting an interaction with host cell signaling pathways, but this falls outside the scope of direct action on microbial systems. researchgate.netarchivesofmedicalscience.com
Structural Determinants and Structure Activity Relationship Sar Studies
Primary Sequence Analysis and Identification of Key Residues
Casecidin 17 is a 17-amino-acid peptide identified as a fragment of bovine β-casein. mdpi.com Its primary sequence is YQEPVLGPVRGPFPIIV (Tyr-Gln-Glu-Pro-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val). archivesofmedicalscience.comarchivesofmedicalscience.com This sequence corresponds to residues 208–224 of the parent β-casein protein. mdpi.comarchivesofmedicalscience.com The peptide has a molecular mass of 1881.00 Da. researchgate.netnih.gov
The primary sequence is notable for its high content of hydrophobic residues (Val, Leu, Ile, Phe) and proline (Pro) residues, which constitute a significant portion of the peptide chain. The presence of a single cationic residue, Arginine (Arg), at position 10 imparts a net positive charge to the peptide under physiological pH, a common feature of many antimicrobial peptides. mdpi.com The abundance of proline residues suggests a potentially constrained and rigid structure, which can influence its interaction with biological membranes.
Table 1: Primary Sequence and Physicochemical Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Primary Sequence | YQEPVLGPVRGPFPIIV | mdpi.comarchivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net |
| Parent Protein | Bovine β-casein | mdpi.comresearchgate.netnih.gov |
| Residue Position | f(208-224) | mdpi.comarchivesofmedicalscience.com |
| Amino Acid Count | 17 | archivesofmedicalscience.com |
| Molecular Mass | 1881.00 Da | researchgate.netnih.gov |
| Key Residue Types | High content of hydrophobic and proline residues; one cationic (Arg) residue. | mdpi.com |
Predicted Secondary and Tertiary Structures
The three-dimensional structure of a peptide is critical to its biological activity. For this compound, structural modeling studies have predicted that it adopts an amphiphilic structure. researchgate.netnih.gov Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many membrane-active antimicrobial peptides, allowing them to interact with and disrupt the lipid bilayers of bacterial cell membranes. mdpi.comscholarsresearchlibrary.com
While detailed experimental structures from methods like NMR or X-ray crystallography are not widely reported, predictive models are informative. The α-helix is a common and effective conformation for antimicrobial peptides to interact with membranes. mdpi.com However, many peptides are unstructured in aqueous solutions and only fold into their active conformation upon contact with a membrane environment. mdpi.com Modern computational tools, such as PEP-FOLD and I-TASSER, are often used to predict the secondary and tertiary structures of peptides de novo. unmc.edu The high proline content in this compound may limit the formation of extensive, stable α-helical structures, suggesting that its conformation could be dominated by turns and extended regions. researchgate.net
Influence of Hydrophobicity and Cationicity on Bioactivity
The antimicrobial properties of peptides like this compound are largely dictated by their cationicity and hydrophobicity. mdpi.comscholarsresearchlibrary.com
Cationicity: The net positive charge, provided by the arginine residue in this compound, is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comscholarsresearchlibrary.com This interaction concentrates the peptide on the microbial surface.
Hydrophobicity: Following the initial binding, the hydrophobic character of the peptide, driven by residues like Val, Leu, Ile, and Phe, facilitates its insertion into the hydrophobic core of the lipid bilayer. mdpi.com This insertion can lead to membrane destabilization, pore formation, and leakage of essential cellular contents, ultimately causing bacterial cell death. mdpi.com
The balance between these two properties is critical. An increase in hydrophobicity can enhance antimicrobial potency but may also increase toxicity to host cells, such as red blood cells (hemolytic activity), by promoting non-specific interactions with mammalian cell membranes. researchgate.net this compound's specific arrangement of charged and hydrophobic residues dictates its efficacy and target selectivity.
Comparative SAR with Analogues and Related Peptides
Comparing this compound with its natural analogues provides insight into which residues are essential for its activity.
Casecidin 15: This peptide has the sequence YQEPVLGPVRGPFPI and is identical to this compound except for the absence of the last two C-terminal residues (IIV). mdpi.comresearchgate.net It corresponds to β-casein fragment 208-222 and has a molecular mass of 1669.06 Da. mdpi.comresearchgate.netnih.gov Despite this truncation, Casecidin 15 exhibited an identical minimal inhibitory concentration (MIC) of 0.4 mg/mL against Escherichia coli DPC6053, the same as this compound. researchgate.netnih.gov Furthermore, structural modeling suggested that both peptides have similar amphiphilic structures and inhibitory properties. researchgate.netnih.gov This indicates that the C-terminal dipeptide Ile-Val may not be strictly necessary for its antimicrobial action against this particular bacterial strain.
β-casein 207–224: This peptide, with the sequence LYQEPVLGPVRGPFPIIV , has one additional leucine (B10760876) (L) residue at the N-terminus compared to this compound. archivesofmedicalscience.comarchivesofmedicalscience.com It is a major product, alongside this compound, of the digestion of bovine casein by the enzyme pepsin. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com Due to the high degree of sequence and structural similarity, it is suggested that β-casein 207–224 may possess biological functions similar to those of this compound. archivesofmedicalscience.com
Table 2: Comparative Analysis of this compound and Related Peptides
| Peptide | Sequence | Parent Fragment | Molecular Mass (Da) | Reported Bioactivity (MIC vs. E. coli) | Source(s) |
|---|---|---|---|---|---|
| This compound | YQEPVLGPVRGPFPIIV | β-casein (208-224) | 1881.00 | 0.4 mg/mL | archivesofmedicalscience.comresearchgate.netnih.gov |
| Casecidin 15 | YQEPVLGPVRGPFPI | β-casein (208-222) | 1669.06 | 0.4 mg/mL | mdpi.comresearchgate.netnih.gov |
| β-casein 207–224 | LYQEPVLGPVRGPFPIIV | β-casein (207-224) | 1994 m/z | Anti-H. pylori effects noted in extracts. archivesofmedicalscience.com | archivesofmedicalscience.comarchivesofmedicalscience.com |
Impact of Synthetic Byproducts on Structural and Functional Research
The study of peptides like this compound often relies on chemical synthesis. A common method, solid-phase peptide synthesis (SPPS), typically uses Trifluoroacetic acid (TFA) for cleaving the completed peptide from the resin support and during purification by high-performance liquid chromatography (HPLC). researchgate.netgenscript.comtandfonline.com
Consequently, synthetic peptides are often isolated as trifluoroacetate (B77799) salts, where the TFA anion acts as a counter-ion to the positively charged groups on the peptide, such as the arginine side chain and the N-terminus. researchgate.netnih.gov The presence of these TFA counter-ions is not trivial and can have a significant impact on research findings:
Structural Characterization: TFA salts can interfere with certain analytical techniques. For instance, the strong infrared absorbance of TFA can mask signals from the peptide backbone, complicating secondary structure analysis by FT-IR spectroscopy. researchgate.net
Biological Activity: Residual TFA can directly affect biological assays. It has been reported to cause unpredictable results in cell-based experiments, sometimes inhibiting cell growth at low concentrations or altering receptor activity. genscript.com In some studies of antimicrobial peptides, the removal of TFA has been shown to increase the observed antibacterial activity. nih.gov
Therefore, for accurate structural and functional research, it is often necessary to exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate. researchgate.netgenscript.com This is typically achieved through procedures like repeated lyophilization from an HCl solution or by using ion-exchange chromatography. researchgate.net Awareness of the potential influence of such synthetic byproducts is crucial for the correct interpretation of experimental data.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Casecidin 15 |
| β-casein |
| β-casein 207–224 |
| Trifluoroacetic acid |
| Leucine |
| Arginine |
| Proline |
| Valine |
| Isoleucine |
| Phenylalanine |
| Tyrosine |
| Glutamine |
| Glutamic acid |
| Glycine |
| Pepsin |
| Lipopolysaccharides |
| Hydrochloric acid |
Advanced Research Methodologies and Analytical Approaches
In Vitro Bioactivity Assessment Techniques
The antimicrobial efficacy of Casecidin 17 is primarily evaluated through in vitro techniques that quantify its ability to inhibit microbial growth. These methods are fundamental in determining the peptide's potency and spectrum of activity.
A critical measure of antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, MIC values have been established through broth microdilution methods. researchgate.netfrontiersin.org In these assays, serial dilutions of the peptide are incubated with a standardized inoculum of a target bacterium in a 96-well plate. frontiersin.org After a specified incubation period, the wells are inspected for turbidity to determine the lowest concentration at which growth is inhibited. frontiersin.org
Studies have identified this compound, along with the related peptide Casecidin 15, in fresh bovine colostrum and determined their antimicrobial activity. researchgate.netnih.gov The MIC for this compound against specific bacterial strains has been a key finding in this research.
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound This table is interactive. Click on the headers to sort.
| Microorganism | Strain | Reported MIC (mg/mL) | Source(s) |
|---|---|---|---|
| Escherichia coli | DPC6053 | 0.4 | researchgate.netnih.govappertani.org |
| Escherichia coli | DH5alpha | Not specified, but used for screening active fractions | researchgate.netnih.gov |
Time-kill kinetic assays are dynamic methods used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. spectroscopyonline.com This technique provides deeper insight than a static MIC value by revealing the rate at which a peptide kills a microbial population. frontiersin.orgfrontiersin.org Although specific time-kill kinetic data for this compound is not extensively documented in publicly available literature, the methodology is standard for characterizing novel antimicrobial peptides. frontiersin.orgfrontiersin.org
The general procedure involves incubating a standardized bacterial suspension with the peptide at specific concentrations (e.g., 1x MIC, 2x MIC). frontiersin.orgfrontiersin.org Aliquots are removed at various time points (e.g., 0, 30, 60, 120 minutes), serially diluted, and plated on agar. frontiersin.org After incubation, the number of colony-forming units (CFU/mL) is counted to determine the reduction in viable bacteria over time. frontiersin.org A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. spectroscopyonline.com Such an assay for this compound would clarify whether its action is rapid and lethal or primarily inhibitory.
Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation
To understand how this compound exerts its antimicrobial effects, researchers employ advanced spectroscopic techniques. These methods provide insights into the peptide's secondary structure and how it interacts with and disrupts bacterial membranes.
Structural modeling studies of this compound have suggested that it forms an amphiphilic structure, a common feature of membrane-active antimicrobial peptides. researchgate.netnih.gov This structural characteristic is often elucidated using techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netsubr.edud-nb.info CD spectroscopy is a powerful tool for studying the secondary structures of peptides, capable of distinguishing between α-helices, β-sheets, and random coils. subr.edud-nb.info For related casein-derived peptides, CD and FTIR have been used to predict secondary structures, revealing a mix of turns and extended conformations. researchgate.net
FTIR spectroscopy provides information about the vibrational states of molecules and can be used to probe the structure of both the peptide and the lipid bilayer of the bacterial membrane. utdallas.edulibretexts.org Studies on other antimicrobial peptides have used IR spectroscopy to confirm the disruption of lipid and protein structures within bacteria, indicating membrane damage as a mechanism of action. researchgate.net The application of these techniques to this compound would provide direct evidence of its conformational changes upon interacting with a membrane and its ability to disrupt the lipid bilayer, thus clarifying its mechanism.
Bioinformatics and Computational Modeling for Peptide Prediction and Design
Computational approaches are integral to modern peptide research, enabling the prediction of bioactivity from sequence data and providing detailed structural insights through simulations.
Before costly and time-consuming synthesis and in vitro testing, bioinformatics tools can be used to screen protein sequences for encrypted bioactive peptides. Tools like PeptideRanker use machine learning algorithms to assign a probability score (typically 0 to 1) to a peptide sequence, predicting its likelihood of being bioactive. A higher score suggests a greater potential for biological activity. This in silico approach allows researchers to prioritize candidates for further investigation. The discovery of many bioactive peptides, including those from casein, often begins with computational screening of the parent protein's sequence. mdpi.com
Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net For antimicrobial peptides, MD simulations provide atomic-level insights into their interaction with bacterial membranes. nih.govnih.govmdpi.com While specific MD simulation studies on this compound are not widely published, this methodology is crucial for understanding peptide mechanisms.
In a typical simulation, the peptide is placed in a virtual environment with a model bacterial membrane (e.g., a lipid bilayer). nih.govnih.gov The simulation then calculates the interactions and movements of all atoms over a set period. nih.gov The results can reveal:
How the peptide binds to the membrane surface.
Conformational changes in the peptide (e.g., folding into an α-helix) upon binding. nih.gov
The orientation of the peptide relative to the membrane.
The peptide's ability to insert into the hydrophobic core of the membrane and form pores or otherwise disrupt the bilayer structure. nih.govmdpi.com
Studies on other peptides, such as the LL-37 derivative GF-17, have used MD simulations to show how the peptide penetrates the membrane, increases the area per lipid, and alters membrane properties, providing a detailed picture of its disruptive mechanism. nih.gov Applying MD simulations to this compound would offer a dynamic, atomistic view of its amphiphilic structure interacting with and disrupting a bacterial membrane. researchgate.netnih.gov
Peptidomics and Proteomics for Comprehensive Identification and Profiling
Peptidomics, a sub-discipline of proteomics, focuses on the comprehensive analysis of peptides in a biological sample. rsc.org This field has become a cornerstone in food science research, particularly for the identification and quantification of bioactive peptides like this compound. rsc.org Advanced analytical techniques, primarily high-resolution mass spectrometry, are employed to create detailed profiles of endogenous peptides in complex matrices such as milk and its derivatives. rsc.org
The identification of this compound often begins with the extraction of peptides from the sample. Various methods are utilized, including molecular weight cut-off (MWCO) filtration, heat treatment, liquid-liquid extraction, and trichloroacetic acid (TCA) precipitation. rsc.orgnih.gov Studies have shown that the choice of extraction method can significantly influence the resulting peptide profile. For instance, this compound has been successfully isolated using MWCO, heat treatment, and liquid-liquid extraction methods. rsc.orgnih.gov While the full sequence of this compound may not be recovered with TCA precipitation, bioactive fragments of the peptide can still be identified. rsc.org
Following extraction, the peptide mixture is typically subjected to chromatographic separation, often using nano-liquid chromatography (nano-LC), before being introduced into a mass spectrometer. escholarship.org Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and tandem mass spectrometry (MS/MS) are instrumental in determining the molecular weights and amino acid sequences of the peptides. archivesofmedicalscience.comnih.gov By matching the experimental mass spectra against protein sequence databases, researchers can confidently identify this compound and other peptides. escholarship.orgnih.gov
Peptidomic studies have successfully identified this compound as a naturally occurring peptide in bovine colostrum and milk. researchgate.netresearchgate.net These analyses have not only confirmed its presence but also provided quantitative data on its abundance relative to other peptides. For example, a comprehensive peptidomic analysis of bovine milk samples identified 159 endogenous peptides, including a peptide sequence corresponding to this compound. escholarship.org Such detailed profiling allows for the investigation of how factors like lactation stage, breed, and processing conditions affect the peptidome of dairy products. rsc.orgmdpi.com
The data generated from these methodologies contribute to a deeper understanding of the functional roles of endogenous peptides. By correlating the presence and abundance of this compound with specific biological activities, such as antimicrobial or immunomodulatory functions, researchers can further elucidate its physiological significance. researchgate.netmdpi.com
Table 1: Research Findings from Peptidomic and Proteomic Analyses of this compound
| Research Focus | Key Findings | Analytical Techniques | Reference |
| Identification in Bovine Milk | Identified 159 endogenous peptides, including a sequence similar to this compound. | Nano-LC Q-TOF, Database Searching (X! Tandem) | escholarship.org |
| Extraction Method Comparison | This compound was isolated using MWCO, heat treatment, and liquid-liquid extraction, but not fully by TCA precipitation. | MWCO, Heat Treatment, Liquid-Liquid Extraction, TCA Precipitation | rsc.orgnih.gov |
| Identification in Bovine Colostrum | Purified and characterized three antimicrobial peptides, including this compound and Casecidin 15. | Chromatographic Methods, Mass Spectrometry | researchgate.netnih.gov |
| Products of Pepsin Digestion | Identified this compound and β-casein 207–224 as major products of in vitro pepsin digestion of bovine milk casein. | MALDI-TOF Mass Spectrometry, MS/MS Ion Search | archivesofmedicalscience.comarchivesofmedicalscience.com |
| Profiling in Dairy Products | Identified 66 unique bioactive peptides, including this compound, in commercial dairy products. | Nano LC Chip QTOF, Ion-Exchange Chromatography | researchgate.net |
Electrostatic Interaction Studies in Complex Biological Fluids (e.g., with Casein Micelles)
Casein, the primary protein component of milk, exists in a complex colloidal structure known as the casein micelle. romj.orgnih.gov These micelles are composed of αs1-, αs2-, β-, and κ-caseins, along with calcium phosphate. mdpi.com The stability of casein micelles is largely governed by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. romj.orgmdpi.com The outer layer of the micelle is rich in κ-casein, which provides steric and electrostatic repulsion, preventing the aggregation of micelles. romj.org
This compound is a peptide derived from the C-terminal region of β-casein. nih.gov As such, its interactions within a complex biological fluid like milk are intrinsically linked to the behavior of casein micelles. Electrostatic interactions play a crucial role in the association of peptides with the micellar structure. The charge distribution on the surface of the casein micelles and the charge of the peptide itself will dictate the nature of these interactions. sphinxsai.com
At the pH of milk (around 6.7), casein micelles carry a net negative charge. sphinxsai.com The isoelectric point of casein is approximately 4.6, and below this pH, the micelles will have a net positive charge. sphinxsai.com The charge of this compound will also be pH-dependent, based on the pKa values of its amino acid residues. Electrostatic attraction or repulsion between this compound and the casein micelle will therefore be influenced by the pH of the surrounding medium.
Studies investigating the interaction of various molecules with casein micelles often employ techniques that can probe changes in the physical and chemical properties of the micellar system. While direct studies focusing exclusively on the electrostatic interaction of this compound with casein micelles are not extensively detailed in the provided context, the principles governing these interactions are well-established. For instance, the addition of charged polysaccharides to casein solutions has been shown to alter micelle stability through electrostatic interactions. sphinxsai.com Anionic polysaccharides can adsorb to the surface of casein micelles, particularly at pH values below the isoelectric point of the caseins, leading to steric stabilization. sphinxsai.com Conversely, at neutral pH, repulsive forces may dominate.
The interaction of this compound with casein micelles can be inferred to follow similar principles. As a component of β-casein, it is part of the micellar structure. When generated as a free peptide, its ability to re-associate with the micelle or interact with other components in the milk serum will be governed by electrostatic forces, as well as hydrophobic interactions. Understanding these interactions is critical for predicting the bioavailability and activity of this compound in dairy products.
Future Research Directions and Academic Significance
Rational Design of Novel Antimicrobial Peptides Based on Casecidin 17 Scaffold
The unique structural and functional attributes of this compound make it an excellent template for the rational design of new antimicrobial peptides (AMPs). nih.govoup.com The discovery of this compound and its shorter variant, Casecidin 15, has provided a foundation for designing novel AMPs with potentially enhanced efficacy and specificity. nih.govoup.com Structural modeling of this compound suggests an amphiphilic structure, a common characteristic of many AMPs that is crucial for their interaction with and disruption of microbial membranes. nih.govresearchgate.net
Future research can leverage this structural scaffold through several approaches:
Amino Acid Substitution: Systematically replacing specific amino acids in the this compound sequence to improve its antimicrobial potency, broaden its spectrum of activity, or reduce potential toxicity. researchgate.net
Truncation and Hybridization: Creating shorter versions of the peptide to identify the minimal active region or combining its key functional domains with those of other AMPs to generate hybrid peptides with synergistic effects.
Computational Modeling: Utilizing computer-aided design frameworks to predict how modifications to the this compound sequence will affect its physicochemical properties and antimicrobial activity, thereby accelerating the design process. rsc.org
This rational design approach, based on the this compound framework, is a pivotal step toward developing next-generation antibiotics that can be tailored for specific therapeutic applications. nih.gov
| Peptide | Sequence | Molecular Mass (Da) | Key Structural Feature |
| This compound | YQEPVLGPVRGPFPIIV | 1881.00 | Amphiphilic structure nih.gov |
| Casecidin 15 | YQEPVLGPVRGPFPI | 1669.06 | Shorter variant of this compound nih.gov |
Elucidation of Additional Biological Activities and Underlying Mechanisms
While primarily known for its antibacterial properties, emerging evidence suggests that this compound may possess other significant biological functions. Research has indicated that this compound exhibits immunomodulatory activity in mice, suggesting a role beyond direct pathogen killing. researchgate.net The underlying mechanism appears to involve enhancing the antimicrobial activity of macrophages, key cells in the innate immune system. researchgate.net
Further investigation is warranted to fully elucidate these additional activities. Key research questions include:
What specific signaling pathways are activated in immune cells upon interaction with this compound?
Does this compound influence the production of cytokines and chemokines, thereby modulating inflammatory responses?
Could this compound or its derivatives have other therapeutic properties, such as anti-inflammatory or anticancer activities, similar to other casein-derived peptides like κ-casecidin? researchgate.net
Understanding the full spectrum of this compound's bioactivity and its mechanisms of action is crucial for exploring its broader therapeutic potential. mdpi.com
Optimization of Production and Purification Strategies for Enhanced Yield and Purity
The initial isolation of this compound from bovine colostrum involved various chromatographic methods. nih.govoup.com While effective for discovery and initial characterization, this method is not scalable for large-scale production. nih.gov Several studies have focused on producing mixtures containing this compound through methods like in vitro pepsin enzymolysis of casein. researchgate.net
Future efforts must focus on optimizing production and purification to improve both yield and purity, which are critical for clinical and commercial development. haw-hamburg.de Potential strategies include:
Recombinant Expression Systems: Developing microbial cell factories, such as E. coli, to produce this compound as a fusion protein. nih.govresearchgate.net This approach allows for high-yield production and simplifies purification.
Enzymatic Hydrolysis Optimization: Refining the conditions for enzymatic cleavage of β-casein (e.g., enzyme choice, pH, temperature, and duration) to maximize the specific release of this compound. nih.govuliege.be
Advanced Purification Techniques: Implementing high-resolution chromatographic techniques and non-chromatographic methods like inverse transition cycling to achieve high-purity peptide fractions. nih.govresearchgate.net
Cost-effective and scalable production methods are essential for translating the therapeutic promise of this compound into practical applications. nih.gov
| Production Method | Description | Advantages | Challenges |
| Natural Extraction | Isolation from bovine colostrum via chromatography. nih.gov | Provides the native peptide. | Low yield, complex purification, not scalable. |
| Enzymatic Hydrolysis | Cleavage of casein using enzymes like pepsin. researchgate.net | Simple, uses abundant source material (casein). nih.gov | Produces a mixture of peptides, requires downstream purification. |
| Recombinant Production | Expression in microbial systems (E. coli). nih.gov | High yield, high purity, cost-effective for large scale. nih.gov | Requires development of expression and purification protocols. |
Role of this compound in Host Defense Systems in Animal Models
Host defense peptides (HDPs) are fundamental components of the innate immune system in mammals. researchgate.netnih.gov They provide a first line of defense against invading pathogens not only by direct killing but also by modulating the host's immune response. researchgate.netsemanticscholar.org Studies in animal models are crucial to understanding the in vivo relevance of this compound.
Evidence suggests this compound plays a role in host defense through its immunomodulatory effects observed in mice, where it appears to boost macrophage activity. researchgate.net This dual function of direct antimicrobial action and immune modulation is a hallmark of many HDPs. researchgate.net While direct in vivo studies on this compound are limited, research on the related peptide isracidin, also found in milk, has shown significant protection against lethal Staphylococcus aureus infections in mice and mastitis in sheep and cows. nih.gov These findings suggest a promising therapeutic and prophylactic role for peptides from this family in animal models of infection. nih.govdeepdyve.com Future studies using xenograft and other animal models could further clarify the peptide's efficacy and mechanism in a physiological context. mdpi.commdpi.com
Contribution of this compound Research to Addressing Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a major global health crisis, necessitating the development of alternatives to conventional antibiotics. labiotech.eu Antimicrobial peptides like this compound are considered excellent candidates to combat AMR for several reasons. researchgate.netresearchgate.net Their mechanism of action often involves the disruption of bacterial cell membranes, a fundamental structure that is less likely to be modified by bacteria to develop resistance compared to the specific molecular targets of traditional antibiotics. nih.gov
Research into this compound contributes to the fight against AMR by:
Providing Novel Lead Compounds: this compound and its rationally designed derivatives offer new chemical scaffolds for antibiotic development. nih.govnih.gov
Broad-Spectrum Activity: Casein-derived peptides have shown activity against a wide range of pathogens, including antibiotic-resistant strains. nih.gov
Low Propensity for Resistance: The membrane-targeting action of many AMPs makes the development of resistance more difficult for bacteria. labiotech.eunih.gov
By exploring naturally occurring peptides from sources like milk, researchers can tap into a vast reservoir of molecules that have evolved to provide effective host defense, offering a promising and sustainable avenue for the development of new therapeutics to address the challenge of antimicrobial resistance. nih.govresearchgate.net
Q & A
Q. What structural features of Casecidin 17 are critical for its antimicrobial activity, and how can these be experimentally validated?
this compound (sequence: YQEPVLGPVRGPFPIIV) contains a proline-rich N-terminal region and a hydrophobic C-terminal tail. To validate structure-function relationships:
- Use circular dichroism (CD) or nuclear magnetic resonance (NMR) to analyze secondary structure in membrane-mimetic environments.
- Compare truncation mutants (e.g., removing hydrophobic residues) via minimum inhibitory concentration (MIC) assays against Gram-negative/positive bacteria.
- Reference sequence isolation methods from bovine colostrum, as described in comparative extraction studies .
Q. What extraction protocols are optimal for isolating bioactive this compound from bovine colostrum?
A 2024 study compared four methods:
- Acid precipitation and ultrafiltration yielded full-length peptides but lower purity.
- Immunoaffinity chromatography and solid-phase extraction improved specificity but required prior knowledge of epitopes or binding motifs.
- For reproducibility, document buffer conditions (pH, ionic strength) and validate purity via HPLC-MS .
Q. How can researchers standardize antimicrobial assays for this compound to ensure cross-study comparability?
- Use CLSI/MENS guidelines for MIC assays, including control strains (e.g., E. coli ATCC 25922).
- Report incubation time, growth medium, and inoculum size.
- Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s bioactivity across different microbial strains?
- Perform strain-specific lipidomic profiling to correlate membrane composition with peptide efficacy.
- Use chequerboard assays to identify synergistic interactions with antibiotics (e.g., β-lactams) and control for solvent effects.
- Apply multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., pH, temperature) influencing discrepancies .
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential against multidrug-resistant pathogens?
- Murine wound infection models : Inject Staphylococcus aureus (MRSA) subcutaneously and administer this compound intravenously. Monitor bacterial load via qPCR or bioluminescence imaging .
- For ethical compliance, adhere to 3R principles (Replacement, Reduction, Refinement) and include sham controls .
Q. How can multi-omics approaches elucidate this compound’s biosynthesis and regulatory pathways in bovine colostrum?
- Transcriptomics : Identify mRNA expression patterns of casein precursors during lactation stages.
- Proteomics : Use LC-MS/MS to track post-translational modifications (e.g., phosphorylation) of casein derivatives.
- Metabolomics : Corlate peptide abundance with colostrum nutrient profiles (e.g., lipid content) .
Methodological Guidance for Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Fit data to Hill-Langmuir equations to calculate EC₅₀ values.
- Use Bland-Altman plots to assess inter-laboratory variability in MIC measurements.
- For large datasets, apply machine learning algorithms (e.g., random forests) to predict bioactivity .
Q. How should researchers resolve low reproducibility in peptide stability assays under physiological conditions?
- Simulate gastrointestinal environments (pepsin at pH 2, pancreatin at pH 7.5) and quantify degradation via MALDI-TOF .
- Report half-life (t½) and use Arrhenius plots to model temperature-dependent stability .
Ethical and Reporting Standards
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research proposals?
Q. How to structure a manuscript on this compound to meet journal guidelines (e.g., Journal of Chemical Sciences)?
- Abstract : Highlight MIC values and novel mechanisms (≤200 words).
- Methods : Cite established protocols (e.g., CLSI) and detail modifications.
- Supporting Information : Include raw spectra, peptide synthesis yields, and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
